

Application Notes and Protocols for Flow Cytometry Analysis with OX04529

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Compound of Interest

Compound Name: OX04529
Cat. No.: B15609086

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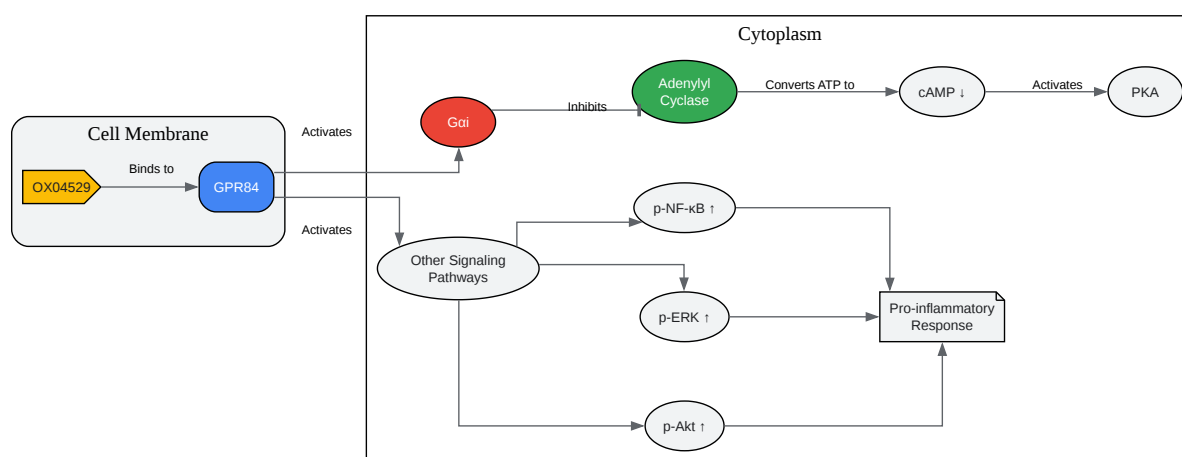
Introduction

OX04529 is a potent and selective agonist for the G-protein coupled receptor 84 (GPR84), a receptor primarily expressed on immune cells such as macrophages, neutrophils, and microglia.[1][2] GPR84 activation is associated with pro-inflammatory responses, making it a target of interest in various pathological conditions.[3] Upon agonist binding, GPR84 couples to G α i, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, GPR84 activation triggers downstream signaling cascades, including the phosphorylation of Akt, ERK, and NF- κ B, and can modulate immune cell functions like phagocytosis and chemotaxis.[4][5]

Flow cytometry is a powerful technique for the single-cell analysis of these cellular responses to **OX04529**. [3] It allows for the quantitative measurement of intracellular signaling events (phospho-flow), changes in cell surface marker expression (immunophenotyping), and functional outcomes in heterogeneous cell populations. These application notes provide detailed protocols for utilizing flow cytometry to characterize the effects of **OX04529** on immune cells.

Signaling Pathway of OX04529 through GPR84

The binding of **OX04529** to GPR84 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the inhibitory G-protein, G α i, which in turn inhibits adenylyl cyclase, leading to reduced intracellular cAMP levels. Additionally, GPR84 activation can stimulate other important signaling pathways that regulate inflammation and cell function.



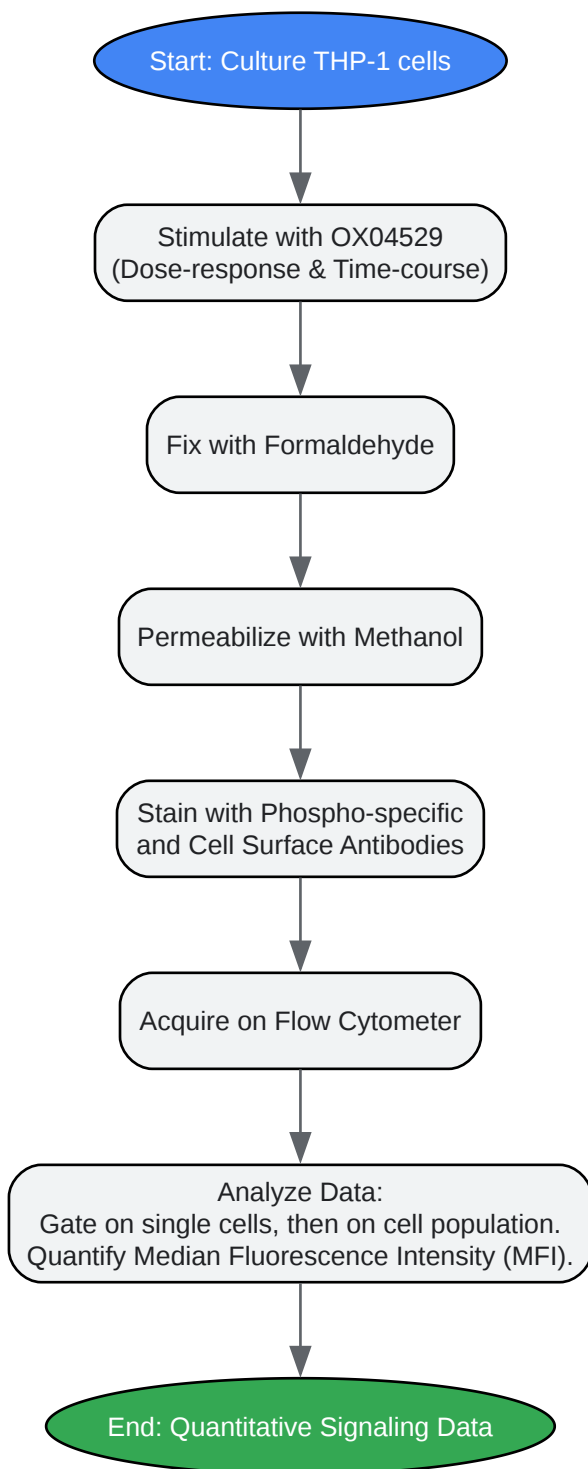
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GPR84 signaling cascade upon **OX04529** binding.

Application 1: Phospho-Flow Cytometry to Analyze GPR84 Signaling

Phospho-flow cytometry allows for the quantitative measurement of protein phosphorylation at the single-cell level, providing insights into the activation state of signaling pathways.[6][7] This protocol details the analysis of Akt, ERK, and NF- κ B p65 phosphorylation in immune cells, such as the human monocytic cell line THP-1, in response to **OX04529**.

Experimental Workflow for Phospho-Flow Cytometry

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